(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is a chiral amino acid derivative featuring an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected α-amino group, a β-mercapto (-SH) group, and a β-methyl branch. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). The β-mercapto group enables selective disulfide bond formation, critical for stabilizing tertiary structures in peptides and proteins . Storage typically requires dry conditions at -20°C to prevent oxidation of the thiol group .
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
CMNKJRDKAIALPY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group of the amino acid with the fluorenylmethyloxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Exposure of the free amino group for peptide bond formation.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and diagnostics.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amino group, allowing the peptide to fold and function properly .
Comparison with Similar Compounds
The following structurally related Fmoc-protected amino acid derivatives are compared based on functional groups, physicochemical properties, and applications:
Functional Group Variations at the β-Position
Key Observations :
- Thiol vs. Hydroxyl/Methoxy: The mercapto group (-SH) in the target compound enhances reactivity for disulfide bridges but requires stringent storage (-20°C, dry) to prevent oxidation. In contrast, hydroxy (-OH) and methoxy (-OCH₃) derivatives offer improved stability and are used in non-reactive or hydrolytically stable linkages .
Modifications to the Amino Group
Key Observations :
- N-Methylation: Methylation of the amino group (CAS 1172579-62-2) reduces hydrogen-bonding capacity, altering peptide secondary structures and enhancing metabolic stability .
- Azido Functionalization : The azido group (CAS 159610-89-6) enables bioorthogonal click chemistry, facilitating site-specific labeling or ligation in drug delivery systems .
Key Observations :
- Thiol Instability : The mercapto derivative’s reactivity necessitates careful handling, while hydroxy and methoxy analogs are more robust under standard laboratory conditions.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid, often referred to as Fmoc-Mercapto-Amino Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₉N₃O₄S, with a molecular weight of 373.48 g/mol. The compound features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄S |
| Molecular Weight | 373.48 g/mol |
| SMILES | OC(=O)C@HNC(=O)OCC6c7ccccc7c8ccccc68 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-tritylsulfanyl-1H-indol-3-yl)propanoic acid |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of fluorenone have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the fluorenyl moiety enhances the compound's ability to penetrate bacterial membranes and exert a therapeutic effect .
Enzyme Inhibition
Research has demonstrated that certain fluorenyl derivatives can inhibit key enzymes involved in bacterial metabolism. Specifically, studies on related compounds have shown inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This suggests that this compound may possess similar inhibitory properties, potentially making it a candidate for tuberculosis treatment .
Case Studies
- Antimicrobial Efficacy : A study evaluating various fluorenone derivatives found that modifications to the fluorenyl structure significantly impacted their antimicrobial potency. Compounds were tested against both Gram-positive and Gram-negative bacteria, with some exhibiting low inhibitory concentrations comparable to standard antibiotics .
- Inhibition of Mycobacterial Growth : In another investigation, novel derivatives were synthesized and screened for their ability to inhibit Mycobacterium strains. Results indicated that certain modifications led to enhanced activity against multi-drug resistant strains, highlighting the potential for developing new treatments based on the structure of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
